REACTION_CXSMILES
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[CH2:1](O)[CH:2]=[CH:3][CH3:4].[C:6]([O:14]CC)([O:11][CH2:12][CH3:13])(OCC)[CH3:7].C(O)(=O)CC.C(O)(=O)C>CCOCC.O>[CH3:4][CH:3]([CH:2]=[CH2:1])[CH2:7][C:6]([O:11][CH2:12][CH3:13])=[O:14]
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Name
|
|
Quantity
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36.06 g
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Type
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reactant
|
Smiles
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C(C=CC)O
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Name
|
|
Quantity
|
162.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
2.22 g
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Type
|
reactant
|
Smiles
|
C(CC)(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
|
O
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Name
|
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Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated at 100°-115° C. for 1 hour, at 115°-145° C. for 2.5 hours
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Duration
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2.5 h
|
Type
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TEMPERATURE
|
Details
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The mixture was cooled in an ice bath
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Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature for 45 minutes
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Duration
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45 min
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Type
|
EXTRACTION
|
Details
|
extracted with saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
with brine and dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |